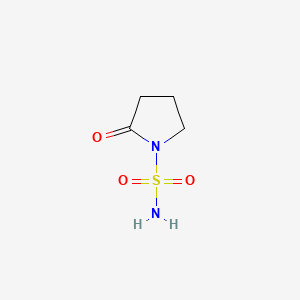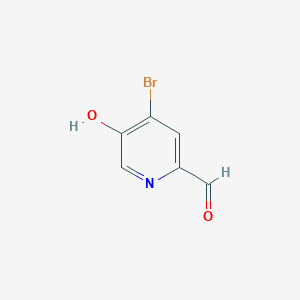
4-Bromo-5-hydroxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of picolinaldehyde, where the bromine atom is substituted at the 4-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-hydroxypicolinaldehyde typically involves the bromination of 5-hydroxypicolinaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk associated with handling bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form 5-hydroxypicolinaldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles, such as cyanide or methoxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like cuprous cyanide (CuCN) in hot DMSO.
Major Products:
Oxidation: 4-Bromo-5-hydroxypicolinic acid.
Reduction: 5-Hydroxypicolinaldehyde.
Substitution: 4-Cyano-5-hydroxypicolinaldehyde.
Scientific Research Applications
4-Bromo-5-hydroxypicolinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-hydroxypicolinaldehyde involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its aldehyde group can form Schiff bases with amines, which are important in biochemical pathways .
Comparison with Similar Compounds
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a hydroxyl group.
4-Bromo-5-nitrophthalodinitrile: Contains two nitrile groups and is used in the synthesis of phthalocyanines.
Uniqueness: 4-Bromo-5-hydroxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and hydroxyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4BrNO2 |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
4-bromo-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)8-2-6(5)10/h1-3,10H |
InChI Key |
RVSDHRLOAHBYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


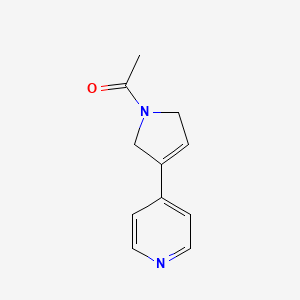
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)

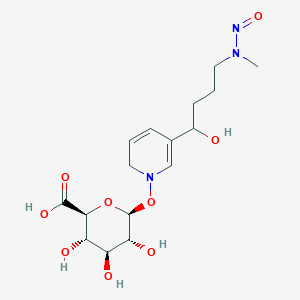
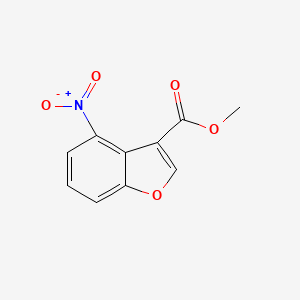

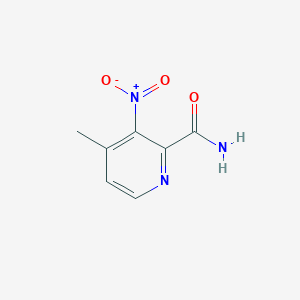
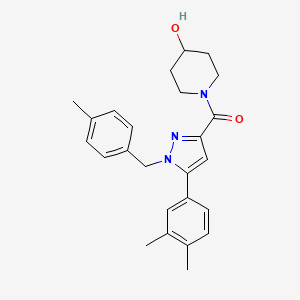
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
